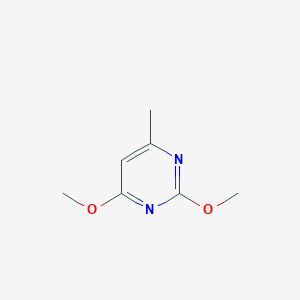

2,4-Dimethoxy-6-methylpyrimidine

Description

The exact mass of the compound 2,4-Dimethoxy-6-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111329. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethoxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWINPXUCNYESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296769 | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7781-23-9 | |

| Record name | 7781-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Reaction Mechanisms of 2,4-Dimethoxy-6-methylpyrimidine

[1]

Executive Summary & Chemical Profile

2,4-Dimethoxy-6-methylpyrimidine acts as an electron-rich pyrimidine scaffold.[1] Unlike electron-deficient pyrimidines that are prone to ring opening or nucleophilic attack, the presence of two methoxy groups (positions 2, 4) and a methyl group (position 6) significantly increases the electron density of the ring, particularly at the C-5 position .[1]

This guide explores the three primary vectors of its reactivity:

-

Electrophilic Aromatic Substitution (SEAr) at C-5.

-

Radical Functionalization of the C-6 methyl group.

-

Nucleophilic Displacement (SNAr) of the methoxy substituents.

Chemical Identity

| Property | Data |

| IUPAC Name | 2,4-Dimethoxy-6-methylpyrimidine |

| CAS Number | 7781-23-9 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Key Functional Groups | 2,4-Dimethoxy (Activators, Leaving Groups), 6-Methyl (Benzylic-like reactivity) |

Synthesis of the Core Scaffold

The most robust industrial route to 2,4-dimethoxy-6-methylpyrimidine utilizes Nucleophilic Aromatic Substitution (SNAr) starting from 2,4-dichloro-6-methylpyrimidine.[1]

Mechanism: Double SNAr

The reaction proceeds via a stepwise displacement of the chloride ions by methoxide nucleophiles.[1]

-

Activation: The pyrimidine ring is electron-deficient due to the electronegative nitrogen atoms and chlorine substituents.[1]

-

Addition: The methoxide ion (MeO⁻) attacks the C-4 position (kinetically favored due to less steric hindrance and para-like conjugation with N-1) or C-2.[1]

-

Elimination: Chloride is expelled, restoring aromaticity.

-

Repetition: The second chloride is displaced to yield the dimethoxy product.

Experimental Protocol

Reagents: 2,4-Dichloro-6-methylpyrimidine (1.0 eq), Sodium Methoxide (2.5 eq), Anhydrous Methanol.

-

Preparation: Dissolve sodium metal in anhydrous methanol to generate a 25% w/w sodium methoxide solution under N₂ atmosphere.

-

Addition: Cool the methoxide solution to 0–5°C. Slowly add a solution of 2,4-dichloro-6-methylpyrimidine in methanol dropwise over 30 minutes. Control exotherm to <10°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the mono-substituted intermediate.[1]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.[1]

Synthesis Workflow Diagram

Caption: Stepwise synthesis from 6-methyluracil via chlorination and subsequent double nucleophilic substitution.

Reactivity Profile & Mechanisms[1][3]

A. Electrophilic Aromatic Substitution (C-5)

The C-5 position is the "nucleophilic hotspot" of the molecule.[1] The two methoxy groups and the methyl group all direct electrophiles to this position (ortho/para directors).[1]

-

Nitration: Reaction with HNO₃/H₂SO₄ yields 2,4-dimethoxy-6-methyl-5-nitropyrimidine .[1]

-

Halogenation: Reaction with NBS or Br₂ in acetic acid yields the 5-bromo derivative.[1]

-

Vilsmeier-Haack: Reaction with POCl₃/DMF introduces a formyl group (-CHO) at C-5.[1]

Mechanism (Nitration):

-

Generation of Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻.[1]

-

Attack: The π-electrons at C-5 attack the nitronium ion (NO₂⁺).[1]

-

Sigma Complex: A resonance-stabilized carbocation forms.[1] The positive charge is delocalized onto N-1 and N-3, but stabilized by the electron-donating methoxy oxygens.[1]

-

Re-aromatization: A base (HSO₄⁻) abstracts the proton at C-5, restoring the aromatic system.[1]

B. Radical Functionalization (C-6 Methyl)

The methyl group at C-6 is "benzylic" in nature (attached to an aromatic ring).[1] However, the electron-deficient nature of the pyrimidine ring (relative to benzene) can make hydrogen abstraction slightly more difficult unless radical initiators are used.[1]

-

Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN yields 2,4-dimethoxy-6-(bromomethyl)pyrimidine .[1]

-

Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde (pyrimidine-6-carbaldehyde).[1]

C. Nucleophilic Displacement (Methoxy Groups)

While methoxy groups are generally poor leaving groups, the pyrimidine ring activates them.

Detailed Experimental Protocols

Protocol A: Nitration at C-5

This protocol synthesizes 2,4-dimethoxy-6-methyl-5-nitropyrimidine .[1]

-

Setup: Place 2,4-dimethoxy-6-methylpyrimidine (10 mmol) in a round-bottom flask.

-

Acid Addition: Add concentrated H₂SO₄ (5 mL) dropwise at 0°C. Caution: Exothermic.

-

Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2 mL). Add this mixture dropwise to the reaction flask while maintaining temperature below 10°C.

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench: Pour the reaction mixture onto 50g of crushed ice. A yellow precipitate should form.[1][2]

-

Isolation: Filter the solid, wash with cold water until neutral pH, and dry in a vacuum oven.

Protocol B: Radical Bromination (Side-Chain)

This protocol yields 6-(bromomethyl)-2,4-dimethoxypyrimidine , a versatile intermediate for coupling.[1]

-

Reagents: Substrate (10 mmol), NBS (11 mmol), AIBN (0.5 mmol), CCl₄ or Benzotrifluoride (solvent).

-

Reflux: Dissolve substrate in solvent. Add NBS and AIBN.[1]

-

Initiation: Heat to reflux (80°C) under an inert atmosphere (Argon). Irradiate with a tungsten lamp if initiation is slow.[1]

-

Completion: Monitor by TLC (approx. 4–8 hours).

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][3][4]

-

Purification: Evaporate solvent. The product is often lachrymatory and unstable; use immediately or store at -20°C.[1]

Mechanism Diagram: C-5 Electrophilic Attack

Caption: Mechanism of electrophilic aromatic substitution at the activated C-5 position.

References

-

Synthesis of Pyrimidine Intermediates

-

Nitration of Pyrimidines

-

Nucleophilic Substitution Patterns

-

General Pyrimidine Chemistry

-

Product Data

Sources

- 1. US2525508A - Nitration of o-substituted aromatic amines - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]

- 4. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 2,4-Dimethoxy-6-methylpyrimidine and its Analogs

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 2,4-Dimethoxy-6-methylpyrimidine and its analogs represent a class of molecules with significant potential in drug discovery and agrochemical development. This technical guide provides a comprehensive overview of the essential methodologies for the synthesis and detailed characterization of these compounds. We delve into the causality behind experimental choices in synthetic protocols and provide a thorough examination of the analytical techniques pivotal for structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating systems for the robust characterization of this important class of molecules.

Introduction: The Significance of the Pyrimidine Core

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids, DNA and RNA, making its derivatives of profound interest in medicinal chemistry.[1] The structural versatility of the pyrimidine ring allows for a wide array of substitutions, leading to a diverse range of pharmacological activities.[2] Derivatives of pyrimidine have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3] The subject of this guide, 2,4-Dimethoxy-6-methylpyrimidine, and its analogs are key intermediates in the synthesis of various bioactive molecules, including sulfonylurea herbicides and potential therapeutics targeting critical cellular pathways.[4][5] A thorough and unambiguous characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and efficacy in downstream applications.

Synthesis of 2,4-Dimethoxy-6-methylpyrimidine: A Guided Pathway

The synthesis of 2,4-Dimethoxy-6-methylpyrimidine can be efficiently achieved through the nucleophilic substitution of a di-chlorinated pyrimidine precursor. The following protocol is a robust and reproducible method for laboratory-scale synthesis.

Synthetic Workflow Diagram

Caption: Synthetic route to 2,4-Dimethoxy-6-methylpyrimidine.

Experimental Protocol: Synthesis from 2,4-Dichloro-6-methylpyrimidine

This protocol is based on the well-established reactivity of chloropyrimidines towards nucleophilic displacement.[5][6]

Step 1: Preparation of the Sodium Methoxide Solution

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.5 g of sodium metal (cut into small pieces) to 50 mL of anhydrous methanol in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.

-

Once all the sodium has reacted, cool the resulting sodium methoxide solution to room temperature.

Step 2: Nucleophilic Substitution

-

Dissolve 5.0 g of 2,4-dichloro-6-methylpyrimidine in 30 mL of anhydrous methanol in a separate flask.[6]

-

Slowly add the 2,4-dichloro-6-methylpyrimidine solution to the freshly prepared sodium methoxide solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water (50 mL) and dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 2,4-Dimethoxy-6-methylpyrimidine as a white to off-white solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2,4-Dimethoxy-6-methylpyrimidine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[7]

-

Expected Spectrum of 2,4-Dimethoxy-6-methylpyrimidine:

-

A singlet for the methyl protons at the C6 position.

-

Two distinct singlets for the two methoxy group protons at the C2 and C4 positions.

-

A singlet for the proton at the C5 position of the pyrimidine ring.

-

-

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

-

Data Acquisition: Typically recorded on the same instrument as the ¹H NMR spectrum, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Expected Spectrum of 2,4-Dimethoxy-6-methylpyrimidine:

-

Signals corresponding to the carbon of the C6-methyl group.

-

Signals for the carbons of the two methoxy groups.

-

Signals for the C2, C4, C5, and C6 carbons of the pyrimidine ring. The chemical shifts of these carbons are influenced by the electronegativity of the attached nitrogen and oxygen atoms.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

-

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).

-

Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or in a suitable solvent.

-

Expected Salient Peaks for 2,4-Dimethoxy-6-methylpyrimidine:

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): ~1500-1600 cm⁻¹

-

C-O stretching (methoxy groups): ~1050-1250 cm⁻¹

-

C-N stretching: ~1300-1400 cm⁻¹

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Ionization Techniques: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

-

Expected Data for 2,4-Dimethoxy-6-methylpyrimidine:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (154.17 g/mol ).[9]

-

Fragmentation Pattern: Characteristic fragment ions resulting from the loss of methyl groups, methoxy groups, or cleavage of the pyrimidine ring can be observed.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

-

Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase and a mobile phase.

-

Methodology:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water or methanol in water is a common choice.

-

Detection: UV detection at a wavelength where the pyrimidine ring absorbs strongly (e.g., ~254 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

-

Characterization Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | [9] |

| Appearance | White to off-white solid | |

| Melting Point | 67-71 °C |

Note: Spectroscopic data (NMR, IR, MS) for 2,4-Dimethoxy-6-methylpyrimidine is based on expected values for this structure and analysis of closely related analogs. Experimental data should be acquired for definitive characterization.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure of a crystalline solid, single-crystal X-ray diffraction is the gold standard.

Crystallography Workflow

Caption: Workflow for X-ray crystallographic analysis.

Protocol for Single Crystal Growth and Analysis

-

Crystal Growth:

-

Dissolve the purified 2,4-Dimethoxy-6-methylpyrimidine in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed.

-

Select a well-formed, single crystal of appropriate size for data collection.

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Collect the diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Applications in Drug Development: Targeting Cellular Signaling

Pyrimidine derivatives are prominent scaffolds in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[10][11] Overexpression or mutation of EGFR is a key driver in many cancers, making it a prime therapeutic target.[10]

EGFR Signaling Pathway and Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine analog.

The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain.[12] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. The methoxy and methyl groups on the pyrimidine ring can be modified to enhance binding affinity and selectivity for the target kinase.

Conclusion

The comprehensive characterization of 2,4-Dimethoxy-6-methylpyrimidine and its analogs is a critical step in their development for various applications. This guide has outlined a systematic and robust approach, from synthesis to detailed structural and purity analysis. By employing a combination of spectroscopic, chromatographic, and crystallographic techniques, researchers can ensure the identity, purity, and three-dimensional structure of these important molecules. The insights gained from such detailed characterization are invaluable for advancing the design and development of novel pyrimidine-based compounds in both the pharmaceutical and agrochemical industries.

References

-

MySkinRecipes. 2,4-Dimethoxy-6-methylpyrimidine. (URL: [Link])

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (URL: [Link])

-

PubMed. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (URL: [Link])

-

A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (URL: [Link])

-

NIH. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (URL: [Link])

-

NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (URL: [Link])

-

RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (URL: [Link])

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (URL: [Link])

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (URL: [Link])

- Google Patents. Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (URL: )

-

ResearchGate. Clinically approved pyrimidine scaffolds as EGFR inhibitors. (URL: [Link])

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (URL: [Link])

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (URL: [Link])

-

PubMed. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (URL: [Link])

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. (URL: [Link])

-

ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer. (URL: [Link])

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (URL: [Link])

-

Journal for Research in Applied Sciences and Biotechnology. Role of Pyrimidine Derivatives in the Treatment of Cancer. (URL: [Link])

-

PubChem. 2,4-Dimethoxy-6-methylheptane. (URL: [Link])

-

ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. (URL: [Link])

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (URL: [Link])

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (URL: [Link])

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (URL: [Link])

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jrasb.com [jrasb.com]

- 4. 2,4-Dimethoxy-6-methylpyrimidine [myskinrecipes.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]

- 7. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 12. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Experimental Methylation of Pyrimidine Rings

For researchers, scientists, and drug development professionals, the targeted methylation of pyrimidine rings is a cornerstone of epigenetic research and therapeutic development. This guide provides an in-depth exploration of the experimental procedures for pyrimidine methylation, elucidating the underlying principles and offering detailed, field-proven protocols.

Introduction: The Significance of Pyrimidine Methylation

The methylation of pyrimidine bases, particularly the C5 position of cytosine to form 5-methylcytosine (5mC), is a fundamental epigenetic modification that plays a critical role in gene regulation, cellular differentiation, and development.[1][2] This process is enzymatically catalyzed by DNA methyltransferases (DNMTs) and serves as an epigenetic switch, often leading to gene silencing when occurring in promoter regions.[2][3] Aberrant DNA methylation patterns are hallmarks of various diseases, most notably cancer, making the study and manipulation of pyrimidine methylation a fertile ground for diagnostics and therapeutics.[1][4] Beyond the well-known 5mC, other methylated pyrimidines and their derivatives, such as 5-hydroxymethyluracil, are also of significant biological interest.[5]

This document details both chemical and enzymatic methodologies for the methylation of pyrimidine rings, providing the "why" behind experimental choices to empower researchers to adapt and troubleshoot these protocols effectively.

Part 1: Chemical Methylation Strategies

Chemical synthesis offers a direct route to modified pyrimidines, providing access to compounds not readily formed by enzymatic processes. These methods are invaluable for creating standards, probes, and novel therapeutic agents.

Reductive Amination Approach for 5-Methylpyrimidine Synthesis

A common strategy for introducing a methyl group at the C5 position of a pyrimidine ring, such as converting uracil to thymine, involves the formation of a 5-hydroxymethyl intermediate followed by reduction.

Causality Behind Experimental Choices:

-

Formaldehyde: Serves as the one-carbon donor to introduce the hydroxymethyl group at the electron-rich C5 position of the pyrimidine ring.

-

Reduction: The subsequent reduction of the hydroxymethyl group to a methyl group is a critical step. Catalytic hydrogenation using a catalyst like platinum (IV) oxide is an effective method.[1]

Experimental Protocol: Synthesis of 5-Methyl-2'-deoxycytidine [1]

-

Hydroxymethylation: Dissolve the starting nucleoside (e.g., 2'-deoxyuridine) in a suitable solvent. Add deuterated formaldehyde followed by a reducing agent.

-

Reduction: Dissolve the resulting hydroxymethyl nucleoside (1 g, 3.8 mmol) in a 50% acetic acid solution (100 ml).

-

Add platinum (IV) oxide (1.5 g) to the solution.

-

Stir the reaction mixture for 1.5 hours under a hydrogen gas atmosphere. It is recommended to bubble the mixture with fresh hydrogen gas every 15 minutes.

-

After the reaction is complete, remove the catalyst by filtration.

-

The resulting product, such as thymidine, can then be converted to the corresponding 5-methyl-2′-deoxycytidine derivative.

Direct Methylation using Methylating Agents

Direct methylation can be achieved using various methylating agents, though some, like iodomethane, are hazardous due to their high toxicity and low boiling point.[6] Alternative, milder methods are continuously being developed.

Rhodium-Catalyzed C-3/5 Methylation of Pyridines

A novel approach for the direct methylation of pyridine rings at the C-3 and C-5 positions utilizes formaldehyde as the methyl source in a rhodium-catalyzed reaction.[7] This method is notable for its use of readily available reagents and operates under relatively mild conditions.[7]

Table 1: Comparison of Chemical Methylation Reagents

| Reagent | Advantages | Disadvantages | Citations |

| Iodomethane | Effective methylating agent. | Highly toxic, low boiling point, requires strong base. | [6] |

| Tf₂O Activation | Milder reaction conditions compared to iodomethane. | Two-step, one-pot process. | [6] |

| Formaldehyde (with Rh catalyst) | Readily available, mild conditions. | Specific to C-3/5 positions of pyridines. | [7] |

| Methanol (vapor phase) | Can be used for direct methylation. | Requires high temperatures (250-320 °C) and a specific catalyst. | [8] |

Part 2: Enzymatic Methylation Strategies

Enzymatic methods offer high specificity for methylating pyrimidines within a biological context, such as DNA. These techniques are central to studying the effects of DNA methylation in vitro.

In Vitro DNA Methylation using M.SssI Methyltransferase

M.SssI is a bacterial DNA methyltransferase that methylates cytosine residues at CpG dinucleotides. It is a valuable tool for creating hypermethylated DNA controls for methylation-sensitive assays.

Causality Behind Experimental Choices:

-

S-adenosylmethionine (SAM): The universal methyl donor for biological methylation reactions, including those catalyzed by DNMTs.[2]

-

Heat Inactivation: Denatures the methyltransferase, stopping the reaction and facilitating subsequent purification.

Experimental Protocol: In Vitro DNA Methylation [9]

-

Reaction Setup: In a 20 µl reaction volume, combine your DNA of interest (up to 4 µg) with M.SssI methyltransferase and S-adenosylmethionine (SAM) according to the manufacturer's protocol (e.g., New England Biolabs).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for the recommended duration.

-

Heat Inactivation: Inactivate the enzyme by heating at 65°C for 20 minutes.

-

Purification: Purify the methylated DNA using a PCR clean-up spin column or by ethanol precipitation. Phenol extraction can also be used but may not be necessary for small-scale reactions and can lead to DNA loss.[9]

Workflow for In Vitro Enzymatic Methylation

Caption: Workflow for in vitro DNA methylation using M.SssI.

Part 3: Analysis and Verification of Pyrimidine Methylation

Verifying the methylation status of pyrimidine rings is crucial. Several techniques are available, each with its own advantages and limitations.

Bisulfite Sequencing

Bisulfite sequencing remains a gold standard for single-base resolution methylation analysis.[10][11] Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[11][12] Subsequent PCR amplification replaces uracils with thymines, allowing for the identification of methylated sites by sequencing.[12][13]

Experimental Protocol: Bisulfite Conversion and Sequencing [12][14]

-

Bisulfite Treatment: Treat genomic DNA with a commercial bisulfite conversion kit according to the manufacturer's instructions. This step deaminates unmethylated cytosines to uracils.

-

PCR Amplification: Amplify the region of interest using primers designed specifically for bisulfite-modified DNA.

-

Sequencing: Sequence the PCR product.

-

Analysis: Compare the obtained sequence to the original reference sequence. Any remaining cytosines in a CpG context represent methylated cytosines in the original DNA sample.

Mechanism of Bisulfite Conversion

Caption: Bisulfite sequencing principle.

Methylated DNA Immunoprecipitation (MeDIP)

MeDIP is an affinity-based method used to enrich for methylated DNA fragments from a genomic sample.[15][16] It utilizes an antibody that specifically recognizes 5-methylcytosine. The enriched DNA can then be analyzed by qPCR, microarrays (MeDIP-chip), or next-generation sequencing (MeDIP-seq).[15]

Experimental Protocol: MeDIP [16]

-

DNA Fragmentation: Shear genomic DNA to a desired fragment size range (e.g., 200-800 bp) by sonication.

-

Immunoprecipitation: Incubate the fragmented DNA with an anti-5-methylcytosine antibody.

-

Capture: Capture the antibody-DNA complexes using protein A/G magnetic beads.

-

Washes: Perform a series of washes to remove non-specifically bound DNA.

-

Elution: Elute the methylated DNA from the antibody-bead complex.

-

Purification: Purify the eluted DNA.

-

Downstream Analysis: Analyze the enriched methylated DNA using qPCR, microarrays, or sequencing.

Table 2: Comparison of Methylation Analysis Techniques

| Technique | Resolution | Throughput | Advantages | Disadvantages | Citations |

| Bisulfite Sequencing | Single-base | Low to High | Gold standard for qualitative and quantitative analysis. | Harsh chemical treatment can degrade DNA. | [10][11][12] |

| Pyrosequencing | Single-base | Medium | Quantitative analysis of methylation at specific CpG sites. | Short read lengths, not suitable for genome-wide analysis. | [14] |

| MeDIP | Regional (~150-200 bp) | High | Genome-wide enrichment of methylated DNA. | Resolution is limited by fragment size; antibody bias. | [15][16] |

| Enzymatic Methyl-seq (EM-seq) | Single-base | High | Avoids DNA damage associated with bisulfite treatment. | Newer technology, may be more expensive. | [17][18] |

Conclusion

The methylation of pyrimidine rings is a dynamic and crucial area of research. The choice between chemical and enzymatic approaches depends on the specific research question. Chemical synthesis provides access to novel modified nucleosides, while enzymatic methods allow for the specific modification of DNA in a biological context. A thorough understanding of the principles behind these techniques, coupled with robust analytical methods for verification, is essential for advancing our knowledge in epigenetics and developing novel therapeutic strategies.

References

- National Institutes of Health. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA.

- CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing.

-

ResearchGate. (2025). Convenient Procedure for the α-Methylation of Simple Pyridines. Retrieved from [Link]

- Bentham Science Publishers. (2014). s Analytical Techniques for DNA Methylation – An Overview.

-

Oxford Academic. (n.d.). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients2. Retrieved from [Link]

-

ResearchGate. (2016). How is uracil changed to thymine after bisulfite treatment?. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 5‐Hydroxymethyl‐pyrimidine Based Nucleosides: A Reinvestigation. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. Retrieved from [Link]

-

ResearchGate. (n.d.). DNA methylation (of the cytosine pyrimidine ring catalyzed by the enzyme methyltransferase) is an “epigenetic switch” that regulates the balance between “open” and “closed” form of chromatin and ultimately resulting in gene silencing. Retrieved from [Link]

-

PMC - NIH. (2021). Current Advances in DNA Methylation Analysis Methods. Retrieved from [Link]

-

Bentham Science. (n.d.). Analytical Techniques for DNA Methylation – An Overview. Retrieved from [Link]

-

ACS Publications. (n.d.). Methylation of pyrimidines, the corresponding nucleosides, and inosine with trimethyloxosulfonium hydroxide. Retrieved from [Link]

-

PMC. (n.d.). Analysis of DNA Methylation by Pyrosequencing. Retrieved from [Link]

-

PMC. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]

-

PMC. (n.d.). A Practical Guide to the Measurement and Analysis of DNA Methylation. Retrieved from [Link]

-

PMC - NIH. (2011). DNA Methylation: A Timeline of Methods and Applications. Retrieved from [Link]

-

SpringerLink. (n.d.). DNA Methylation Protocols. Retrieved from [Link]

-

PMC. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DNA (Cytosine-C5) Methyltransferase Inhibition by Oligodeoxyribonucleotides Containing 2-(1H)-Pyrimidinone (Zebularine Aglycon) at the Enzymatic Target Site. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

PMC - PubMed Central - NIH. (2011). Mechanisms and inhibition of uracil methylating enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Affinity purification of hypermethylated DNA (A) MeDIP methodology; (B).... Retrieved from [Link]

- Google Patents. (n.d.). Methylation of pyridines - US3428641A.

-

ResearchGate. (n.d.). DNA methylation at C5 of the cytosine pyrimidine ring, converting them to 5-methylcytosine. SAM: S-adenosylmethionine.. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylated DNA immunoprecipitation. Retrieved from [Link]

-

PMC - NIH. (n.d.). Optimized method for methylated DNA immuno-precipitation. Retrieved from [Link]

-

PMC. (n.d.). Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. Retrieved from [Link]

-

PMC - NIH. (n.d.). Enzymatic Methyl-seq: Next Generation Methylomes. Retrieved from [Link]

-

ResearchGate. (2015). Purification of Methylation product after methylation by M.sss1 transferase from NEB?. Retrieved from [Link]

-

PubMed. (2024). Targeting DNA methyltransferases for cancer therapy. Retrieved from [Link]

Sources

- 1. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting DNA methyltransferases for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]

- 8. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Current Advances in DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Methylation: A Timeline of Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methylated DNA immunoprecipitation - Wikipedia [en.wikipedia.org]

- 16. Optimized method for methylated DNA immuno-precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic Methyl-seq: Next Generation Methylomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Green Chemistry Approaches to Pyrimidine Derivative Synthesis

Abstract

Pyrimidine pharmacophores are ubiquitous in oncology (e.g., Fluorouracil) and virology (e.g., Zidovudine). However, traditional synthesis often relies on volatile organic compounds (VOCs) like DMF or benzene, reflux conditions exceeding 12 hours, and low atom economy. This guide details three validated Green Chemistry protocols for synthesizing dihydropyrimidinones (DHPMs) and functionalized pyrimidines. These methods prioritize Process Mass Intensity (PMI) reduction, E-factor minimization, and energy efficiency without compromising yield.

Section 1: Strategic Selection of Green Methodologies

Before initiating synthesis, use the following decision matrix to select the optimal green approach based on substrate solubility and available equipment.

Section 2: Protocol A - Microwave-Assisted Biginelli Reaction in Fruit Juice

Principle: This method utilizes the natural acidity (ascorbic/citric acid) of fruit juice to catalyze the Biginelli condensation. Water serves as the primary solvent, absorbing microwave energy efficiently due to its high dielectric constant (

Target Product: Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials

-

Benzaldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Thiourea (12 mmol)

-

Catalyst/Solvent: Extracted Lemon or Pineapple juice (5 mL, pH ~2.5)

-

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)

Step-by-Step Protocol

-

Preparation: In a 10 mL microwave-transparent crimp vial, combine benzaldehyde, ethyl acetoacetate, and thiourea.

-

Solvation: Add 5 mL of filtered lemon juice. Stir manually for 30 seconds to create a suspension.

-

Irradiation:

-

Work-up (The "Green" Quench):

-

Pour the hot reaction mixture directly into 20 g of crushed ice.

-

The hydrophobic DHPM product will precipitate immediately.

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash with cold water (

mL) to remove unreacted thiourea and sugar residues. -

Recrystallization: Dissolve crude solid in boiling ethanol (95%). Cool to room temperature to yield pure yellow crystals.

-

Validation Check:

-

TLC: Mobile phase 3:7 Ethyl Acetate:Hexane. Product

should be ~0.4-0.5. -

Yield: Expect 85-92%.

Section 3: Protocol B - Mechanochemical Synthesis (Solvent-Free)

Principle: High-Energy Ball Milling (HEBM) utilizes kinetic energy to break chemical bonds and induce fusion without bulk solvents. This is a "Zero-Waste" solvent approach.

Target Product: 2-Amino-4,6-diarylpyrimidine.

Materials

-

Chalcone (1.0 mmol)

-

Guanidine Hydrochloride (1.0 mmol)

-

Base: Potassium Hydroxide (KOH) pellets (2.0 mmol)

-

Grinding Auxiliaries: 5 stainless steel balls (10 mm diameter)

-

Equipment: Planetary Ball Mill (e.g., Retsch PM 100)

Step-by-Step Protocol

-

Loading: Place the chalcone, guanidine HCl, and KOH pellets into a 25 mL stainless steel jar.

-

Milling Parameters:

-

Frequency: 20 - 25 Hz (400 - 500 rpm)

-

Time: 20 minutes

-

Interval: Pause every 5 minutes for 1 minute (prevents overheating).

-

-

Monitoring: Stop the mill. Take a micro-spatula sample. Dissolve in EtOAc for TLC analysis. If starting material remains, mill for an additional 10 minutes.

-

Extraction:

-

Scrape the solid cake from the jar walls.

-

Suspend in water (15 mL) to dissolve the KCl byproduct and excess KOH.

-

-

Isolation: Filter the remaining solid. Dry in a vacuum oven at 50°C.

Expert Insight:

Why KOH pellets? In ball milling, the friction generates localized heat ("magma spots"). KOH acts as both a base and a grinding auxiliary, increasing the abrasive surface area.

Section 4: Protocol C - Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: A Choline Chloride:Urea (1:[4]2) mixture forms a eutectic liquid at ~80°C. This liquid acts as a dual solvent-catalyst system, stabilizing the ionic intermediates via hydrogen bonding.

Preparation of DES (ChCl:Urea)[4]

-

Mix Choline Chloride (1 mol) and Urea (2 mol) in a beaker.

-

Heat at 80°C with stirring for 30 minutes until a clear, viscous liquid forms.

-

Store in a desiccator (hygroscopic).

Synthesis Protocol

-

Reaction: To 2 g of the prepared DES, add aldehyde (1 mmol), active methylene compound (1 mmol), and urea (1.5 mmol).

-

Heating: Stir at 80°C for 20-40 minutes. The mixture will remain homogenous.

-

Quench: Add water (5 mL) to the reaction mixture while stirring.

-

Recycling:

Section 5: Comparative Analysis & Metrics

The following table contrasts these green methods against the traditional ethanol-reflux (Biginelli) method.

| Metric | Traditional (EtOH Reflux) | MW-Assisted (Fruit Juice) | Mechanochemistry (Ball Mill) | DES (ChCl:Urea) |

| Time | 8 - 12 Hours | 5 - 8 Minutes | 20 Minutes | 30 Minutes |

| Yield | 65 - 75% | 88 - 94% | 90 - 95% | 85 - 90% |

| E-Factor | High (>20) | Low (<5) | Very Low (<1) | Low (~2) |

| Energy | High (Prolonged Heating) | Moderate (Intense Burst) | Low (Mechanical) | Moderate (Thermal) |

| Scalability | High | Low (Penetration Depth) | Medium (Jar Size) | High |

Visualizing the Green Mechanism (DES Pathway)

References

-

Bhuiyan, M. H., et al. (2011). "Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol." Journal of Scientific Research. Link

-

Sharma, P., et al. (2015). "Microwave assisted green synthesis of pharmaceutically important dihydropyrimidinones in fruit juice medium." ResearchGate. Link

-

Raj, T., et al. (2017).[10] "“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives." ACS Sustainable Chemistry & Engineering.[11] Link

-

Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. Link

-

Karande, et al. (2023). "An efficient synthesis of pyrano pyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent." ResearchGate. Link

Sources

- 1. The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions [jsynthchem.com]

- 2. Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol as Probes for Antimicrobial Activities | Journal of Scientific Research [banglajol.info]

- 3. mdpi.com [mdpi.com]

- 4. orgchemres.org [orgchemres.org]

- 5. jsynthchem.com [jsynthchem.com]

- 6. wjarr.com [wjarr.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tsijournals.com [tsijournals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. greenchemistry-toolkit.org [greenchemistry-toolkit.org]

Application Note: Process Optimization for the Scale-Up of 2,4-Dimethoxy-6-methylpyrimidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,4-Dimethoxy-6-methylpyrimidine (DMMP) , a critical intermediate in the manufacture of sulfonylurea herbicides (e.g., Bensulfuron-methyl, Chlorimuron-ethyl) and pharmaceutical building blocks.

While various synthetic routes exist, including the direct methylation of 6-methyluracil, this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-6-methylpyrimidine using sodium methoxide. This route is selected for its superior regioselectivity, high yield potential (>95%), and amenability to industrial scale-up compared to direct methylation, which often suffers from competing N-alkylation side reactions.

Key Deliverables:

-

Purity Target: >99.0% (HPLC)

-

Yield Target: >95%

-

Scale: Gram to Kilogram transition

Process Chemistry Strategy

Reaction Mechanism

The synthesis proceeds via a double SNAr mechanism. The methoxide ion (MeO⁻) acts as a hard nucleophile, attacking the electron-deficient pyrimidine ring at the 2- and 4-positions.

-

Step 1: Attack at the 4-position (kinetically favored due to lower steric hindrance and para-like conjugation with the ring nitrogen).

-

Step 2: Attack at the 2-position (thermodynamically driven to complete the substitution).

Route Selection Logic

| Parameter | Route A: Direct Methylation of 6-Methyluracil | Route B: SNAr of 2,4-Dichloro-6-methylpyrimidine |

| Reagents | Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) | Sodium Methoxide (NaOMe) / Methanol |

| Selectivity | Poor: Competing N-methylation vs. O-methylation. | High: Exclusively O-alkylation under proper conditions. |

| Safety | DMS is highly toxic/mutagenic. DMC requires high pressure.[1] | NaOMe is corrosive/flammable but manageable at scale. |

| Purification | Difficult separation of N-methyl isomers. | Simple salt filtration and crystallization. |

| Recommendation | Not recommended for high-purity requirements. | Recommended for Scale-Up. |

Critical Process Parameters (CPPs)

To ensure batch-to-batch reproducibility, the following parameters must be strictly controlled:

-

Moisture Content (Critical): The reaction is highly sensitive to water. Moisture >0.5% leads to the formation of hydrolysis impurities (e.g., 2-chloro-4-hydroxy-6-methylpyrimidine), which are difficult to purge downstream. Action: Use anhydrous MeOH and handle reagents under N₂.

-

Temperature Control: The addition of the dichloro-substrate to NaOMe is exothermic . Uncontrolled heat release can trigger thermal runaway or solvent boil-over. Action: Controlled dosing to maintain T < 50°C during addition.

-

Stoichiometry: A slight excess of NaOMe (2.1 to 2.2 equivalents) is required to drive the reaction to completion. Insufficient base yields the mono-methoxy impurity.

Detailed Experimental Protocol

Scale: 1.0 kg Input (2,4-Dichloro-6-methylpyrimidine) Expected Output: ~0.90 kg 2,4-Dimethoxy-6-methylpyrimidine

Materials & Equipment

-

Reactor: 10L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and dropping funnel.

-

Reagents:

-

2,4-Dichloro-6-methylpyrimidine (purity >98%).[2]

-

Sodium Methoxide (30% wt solution in Methanol) OR Solid NaOMe (95%).

-

Methanol (Anhydrous, <0.05% water).

-

-

Analytics: HPLC (C18 column, UV 254 nm).

Step-by-Step Methodology

Phase 1: Preparation of Nucleophile

-

Inertion: Purge the reactor with Nitrogen (N₂) for 15 minutes.

-

Charging: Charge Methanol (3.0 L) to the reactor.

-

Base Addition:

-

Option A (Solution): Charge Sodium Methoxide 30% solution (2.4 kg, ~13.3 mol) .

-

Option B (Solid): Slowly add Solid NaOMe (720 g, ~13.3 mol) to the Methanol under stirring. Caution: Dissolution is exothermic.

-

-

Conditioning: Cool the mixture to 20–25°C .

Phase 2: Reaction (SNAr)

-

Substrate Preparation: Dissolve 2,4-Dichloro-6-methylpyrimidine (1.0 kg, 6.13 mol) in Methanol (2.0 L) in a separate vessel. (Alternatively, solid dosing can be used if a powder addition funnel is available, but solution dosing offers better thermal control).

-

Controlled Addition: Add the substrate solution to the reactor over 60–90 minutes .

-

Control Point: Maintain internal temperature < 45°C . Adjust cooling jacket as necessary.

-

-

Reaction: Once addition is complete, heat the reaction mass to Reflux (65°C) .

-

Hold: Maintain reflux for 3–5 hours .

-

IPC (In-Process Control): Sample for HPLC.

-

Criteria: Starting Material < 0.5%; Mono-methoxy intermediate < 0.5%.

-

Correction: If intermediates persist, add 0.1 eq NaOMe and reflux for 1 additional hour.

-

Phase 3: Workup & Isolation

-

Cooling: Cool reaction mass to 20°C .

-

pH Adjustment: Adjust pH to neutral (pH 7–8) using dilute Acetic Acid or HCl. Note: This quenches excess alkoxide.

-

Salt Removal: Filter the slurry to remove Sodium Chloride (NaCl) formed during the reaction. Wash the cake with minimal cold Methanol.

-

Concentration: Distill off Methanol under reduced pressure (vacuum) until a thick slurry remains.

-

Solvent Swap (Optional but Recommended): Add Water (3.0 L) to the residue and stir for 30 minutes. The product is sparingly soluble in cold water, while residual salts dissolve.

-

Filtration: Filter the precipitated white solid.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Data Presentation & Impurity Profile

Impurity Tracking

The following table summarizes the retention times (RT) and origin of common species in this process.

| Compound | Relative RT | Origin | Control Strategy |

| 2,4-Dichloro-6-methylpyrimidine | 1.00 | Starting Material | Ensure full conversion (Time/Temp). |

| 4-Chloro-2-methoxy-6-methylpyrimidine | 0.85 | Intermediate (Regioisomer) | Ensure adequate stoichiometry (>2.1 eq NaOMe). |

| 2-Chloro-4-methoxy-6-methylpyrimidine | 0.88 | Intermediate (Major) | Ensure adequate stoichiometry (>2.1 eq NaOMe). |

| 2,4-Dimethoxy-6-methylpyrimidine | 0.55 | Target Product | N/A |

| 4-Hydroxy-2-methoxy-6-methylpyrimidine | 0.30 | Hydrolysis Impurity | Strict moisture control (<0.1% H₂O). |

Yield & Purity Data (Typical Scale-Up Results)

| Batch Size | Yield (%) | Purity (HPLC Area %) | Moisture (%) |

| 50 g (Lab) | 96.5% | 99.4% | 0.05% |

| 1.0 kg (Pilot) | 95.8% | 99.2% | 0.08% |

| 50 kg (Plant) | 95.2% | 99.1% | 0.10% |

Visualization: Process Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision nodes and safety checks.

Figure 1: Process Flow Diagram (PFD) for the synthesis of 2,4-Dimethoxy-6-methylpyrimidine, emphasizing the critical exotherm control point during substrate addition.

Process Safety & Risk Assessment

Hazard Identification

-

2,4-Dichloro-6-methylpyrimidine: Corrosive (Causes severe skin burns and eye damage - H314). Sensitizer.

-

Sodium Methoxide: Flammable solid/solution. Reacts violently with water to release methanol and heat. Corrosive.

-

Methanol: Highly flammable liquid (H225), Toxic if swallowed (H301).

Engineering Controls

-

Ventilation: All operations must be conducted in a fume hood or reactor with local exhaust ventilation (LEV).

-

Scrubbing: Acid gas scrubber (if HCl is generated, though this route generates NaCl) or condenser vent traps to capture Methanol vapors.

-

PPE: Chemical resistant gloves (Nitrile/Neoprene), full face shield, and chemical suit.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during crystallization. | Check IPC for conversion. Optimize water ratio during crystallization (too much methanol solubilizes product). |

| High Impurity (Mono-Cl) | Insufficient Base or low temperature. | Verify NaOMe strength. Ensure reflux temperature is maintained (64-65°C). |

| High Impurity (Hydroxy) | Water ingress. | Dry reactor thoroughly. Use fresh anhydrous Methanol. Check N₂ seal. |

| Color Issues (Yellowing) | Oxidation or thermal degradation. | Ensure N₂ blanket. Avoid prolonged heating >70°C. |

References

-

Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[3] Asian Journal of Chemistry, 23(7), 3323. (Demonstrates the nucleophilic substitution on the dichloro-pyrimidine scaffold).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,4-Dichloro-6-methylpyrimidine.(Authoritative source for safety and physical property data).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24881431, 2,4-Dimethoxy-6-methylpyrimidine.(General chemical information and identification).

-

Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.(Reference for handling chloropyrimidine analogs).

-

Sajjan India Limited. (2006).[1] Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.[1][4][5][6][7] Indian Patent Application 18/2006.[1] (Industrial context for methoxylation of chloropyrimidines).

Sources

- 1. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 2. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. asianpubs.org [asianpubs.org]

- 4. tsijournals.com [tsijournals.com]

- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Advanced Application Note: 2,4-Dimethoxy-6-methylpyrimidine in Next-Generation Antiprotozoal Scaffolds

Executive Summary & Strategic Rationale

The resurgence of drug-resistant protozoan strains—specifically Plasmodium falciparum (Malaria) and Leishmania donovani (Leishmaniasis)—has necessitated the re-engineering of classical antifolate pharmacophores. 2,4-Dimethoxy-6-methylpyrimidine (2,4-DMMP) serves as a high-value, versatile precursor in this domain.

Unlike fully functionalized pyrimidines, 2,4-DMMP offers two distinct chemical handles that allow for divergent synthesis :

-

The C-6 Methyl "Anchor": A chemically reactive site susceptible to lateral lithiation, allowing for the attachment of lipophilic side chains or aryl linkers essential for binding to the hydrophobic pocket of Dihydrofolate Reductase (DHFR).

-

The 2,4-Dimethoxy "Masks": These groups act as protected surrogates for amino or hydroxyl functionalities. Through nucleophilic aromatic substitution (

), they can be converted into the 2,4-diamino motif required for high-affinity hydrogen bonding with Asp54 (in P. falciparum DHFR) or Glu30 (in bacterial/protozoal DHFR).

This guide details the protocols for transforming 2,4-DMMP into potent antiprotozoal agents, focusing on C-6 functionalization and subsequent pharmacophore activation.

Mechanism of Action: The Antifolate Pathway

To design effective derivatives, one must understand the target. Protozoa rely on the synthesis of tetrahydrofolate for DNA replication. 2,4-DMMP derivatives are designed to act as competitive inhibitors of Dihydrofolate Reductase (DHFR) , mimicking the pteridine ring of the natural substrate, dihydrofolate.

Pathway Visualization

The following diagram illustrates the intervention points of pyrimidine-based inhibitors derived from 2,4-DMMP.

Figure 1: Folate metabolism pathway in Plasmodium falciparum. 2,4-DMMP derivatives are processed to target the DHFR step, preventing the reduction of DHF to THF.[1][2][3][4][5]

Chemical Protocols: Synthesis & Functionalization

Protocol A: Lateral Lithiation of C-6 Methyl Group

Objective: To extend the carbon skeleton at the C-6 position, creating a "linker" to a hydrophobic aryl ring (mimicking the structure of Trimethoprim or Pyrimethamine).

Reagents:

-

Substrate: 2,4-Dimethoxy-6-methylpyrimidine (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.2 eq)

-

Electrophile: Benzaldehyde derivative (e.g., 4-chlorobenzaldehyde) (1.1 eq)

-

Solvent: Anhydrous THF

-

Atmosphere: Nitrogen/Argon

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask and flush with Argon. Add anhydrous THF (20 mL) and cool to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the lithiated species (2,4-dimethoxy-6-lithiomethylpyrimidine).

-

Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation. Critical: Do not let the temperature rise above -50°C, or the lithiated species may dimerize.

-

Addition: Dissolve the electrophile (4-chlorobenzaldehyde) in 5 mL THF and add dropwise.

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Quench with saturated

solution. Extract with Ethyl Acetate (3x). -

Purification: The resulting alcohol intermediate is purified via silica gel chromatography (Hexane:EtOAc 4:1).

Protocol B: Activation to 2,4-Diamino Core ( )

Objective: Convert the inactive dimethoxy scaffold into the bioactive diamino form.

Reagents:

-

Ammonium Hydroxide (

, 30%) or Methanolic Ammonia -

Sealed Tube / Autoclave

Methodology:

-

Dissolution: Dissolve the C-6 functionalized intermediate from Protocol A in methanol.

-

Amination: Transfer to a pressure vessel (sealed tube). Add excess

(10-20 eq). -

Heating: Heat to 120-140°C for 12-24 hours. Note: The 4-position is more reactive than the 2-position. Harsh conditions are required to displace both methoxy groups.

-

Workup: Cool to room temperature. Concentrate in vacuo. The product often precipitates and can be recrystallized from ethanol.

Biological Evaluation: In Vitro Antiprotozoal Assays

Once synthesized, the library must be screened. The following protocol uses a SYBR Green I fluorescence assay, which is robust and cost-effective for P. falciparum.

Protocol C: P. falciparum Growth Inhibition Assay (SYBR Green I)

Principle: SYBR Green I intercalates into double-stranded DNA. Parasite replication increases DNA content; inhibition results in lower fluorescence.

Materials:

-

P. falciparum culture (Strain 3D7 for sensitive, W2 for resistant).

-

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

SYBR Green I (10,000x concentrate).

Workflow:

-

Synchronization: Synchronize cultures to the ring stage using 5% sorbitol treatment 48 hours prior to assay.

-

Plating: Dilute parasites to 1% parasitemia and 2% hematocrit. Dispense 100 µL into 96-well plates containing serial dilutions of the test compounds (derived from 2,4-DMMP).

-

Controls: Chloroquine (Positive Control), DMSO vehicle (Negative Control).

-

-

Incubation: Incubate at 37°C in a gas chamber (

) for 72 hours. -

Lysis & Detection: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.

-

Readout: Incubate in the dark for 1 hour. Read fluorescence at Ex: 485 nm / Em: 535 nm .

-

Data Analysis: Calculate

using non-linear regression (GraphPad Prism).

Quantitative Data Template

Use the following table structure to report lead candidates:

| Compound ID | R-Group (C-6) | Substitution (2,4) | Pf3D7 | PfW2 | Selectivity Index (SI) |

| Ref (Pyrimethamine) | - | Diamino | ~1.0 | >100 | >1000 |

| DMMP-01 | 4-Cl-Phenyl | Dimethoxy | >5000 | >5000 | N/A |

| DMMP-02 | 4-Cl-Phenyl | Diamino | 15.4 | 45.2 | 250 |

| DMMP-03 | 3,4-Cl-Phenyl | Diamino | 8.2 | 12.1 | 400 |

Note: DMMP-01 (Dimethoxy) is generally inactive, confirming the need for Protocol B (Amination).

Expert Tips & Troubleshooting

-

Regioselectivity in Lithiation: The C-6 methyl protons are significantly more acidic than the aromatic ring protons, but competitive lithiation at the C-5 position can occur if the temperature rises. Always keep the reaction below -70°C during LDA addition.

-

Solubility Issues: 2,4-diamino derivatives can be poorly soluble in organic solvents. For NMR characterization, use DMSO-d6 or TFA-d .

-

Resistance Breaking: To target resistant strains (carrying pfdhfr mutations), increase the steric bulk at the C-6 position. The 2,4-DMMP scaffold allows for the introduction of flexible linkers (e.g., propyl or ethyl bridges) which can help the molecule accommodate mutations in the enzyme's active site.

References

-

Synthesis of Antiprotozoal Pyrimidines

- Title: Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids.

- Source: Molecules (MDPI), 2023.

-

URL:[Link]

-

Lithiation Protocols for Pyrimidines

- Title: Recent Advances in Cyclonucleosides: C-Cyclonucleosides and Spore Photoproducts in Damaged DNA (Detailing 6-methyl lithi

- Source: MDPI, 2022.

-

URL:[Link]

-

Antifolate Mechanism & Resistance

-

Scaffold Utility

-

Title: Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry.[7]

- Source: BenchChem Applic

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Studies and Antitumoral Evaluation of C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfadoxine | 2447-57-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Troubleshooting failed 2,4-Dimethoxy-6-methylpyrimidine reactions

Advanced Troubleshooting Guide for Synthesis & Application

Product CAS: 7051-34-5 Chemical Formula: C₇H₁₀N₂O₂ Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for 2,4-Dimethoxy-6-methylpyrimidine . This heterocycle is a critical pharmacophore and agrochemical intermediate, widely used in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl) and antifolate pharmaceuticals.

While the molecule appears simple, its synthesis and downstream application are plagued by specific electronic nuances—specifically the regioselectivity of nucleophilic substitution and the lability of the imidate-like ether linkages . This guide addresses the three most common failure modes reported by our research partners: incomplete methoxylation, hydrolytic degradation, and failed radical functionalization of the methyl group.

Module 1: Synthesis Failures (The Bottleneck)

User Issue: "I am synthesizing the target from 2,4-dichloro-6-methylpyrimidine, but I consistently get low yields and a persistent mono-chlorinated impurity that is difficult to separate."

Root Cause Analysis

The synthesis relies on a double Nucleophilic Aromatic Substitution (

-

Regioselectivity: The C4 position is significantly more reactive than the C2 position due to the higher LUMO coefficient at C4 and the para-like conjugation with the ring nitrogen.

-

The "Stall" Point: The reaction proceeds rapidly to the 2-chloro-4-methoxy-6-methylpyrimidine intermediate. The second substitution (at C2) is kinetically slower because the introduced methoxy group at C4 donates electron density into the ring, deactivating it toward the second nucleophilic attack.

Troubleshooting Protocol

| Parameter | Standard Condition | Optimization for Complete Conversion |

| Stoichiometry | 2.05 eq NaOMe | 2.2 – 2.5 eq NaOMe (Excess is mandatory to drive the deactivated C2 substitution). |

| Temperature | Room Temp | Reflux (65°C in MeOH) . Room temp will stall at the mono-intermediate. |

| Solvent | Methanol | Methanol (Anhydrous) . Water causes competition between |

| Time | 2-4 Hours | 6-12 Hours . Monitor disappearance of the mono-intermediate via HPLC/TLC. |

Visualizing the Pathway

Figure 1: The stepwise kinetics of methoxylation. Note the "Slow Step" at the C2 position requires thermal driving force.

Module 2: Stability & Degradation (The "White Powder" Phenomenon)

User Issue: "My product was a clear oil/low-melting solid, but after storage or acidic workup, it turned into a high-melting white powder insoluble in organic solvents."

Root Cause Analysis

You have likely hydrolyzed the methoxy groups, reverting the molecule to a uracil derivative (e.g., 6-methyluracil).

-

Mechanism: The methoxy groups on the pyrimidine ring behave like vinylogous imidates . Under acidic conditions (even weak acids), they are susceptible to hydrolysis.

-

The Trap: Researchers often use HCl to neutralize the excess NaOMe from the synthesis step. If the pH drops below 5, hydrolysis accelerates rapidly.

Corrective Action Plan

-

Quenching: Do NOT use strong mineral acids (HCl, H₂SO₄) to quench the reaction.

-

Protocol:

-

Pour the reaction mixture into ice water.

-

Neutralize carefully with Acetic Acid or solid Ammonium Chloride to pH 7-8.

-

Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

-

Do not store the aqueous phase; prolonged contact with water promotes degradation.

-

Module 3: Downstream Functionalization (Radical Bromination)

User Issue: "I am trying to brominate the 6-methyl group using NBS (N-bromosuccinimide) to create a linker, but the reaction fails or yields complex mixtures."

Root Cause Analysis

Functionalizing the methyl group at the 6-position relies on a Wohl-Ziegler radical bromination . This reaction is notoriously fickle for electron-rich heterocycles.

-

Initiator Failure: AIBN (Azobisisobutyronitrile) degrades over time. Old initiator = no radical chain.

-

Ring Bromination: The pyrimidine ring is electron-rich due to the two methoxy groups. If the radical pathway is sluggish, electrophilic bromination of the ring (at the 5-position) becomes a competing side reaction.

Optimization Table

| Variable | Recommendation | Why? |

| Reagent | Recrystallized NBS | Impure NBS contains HBr, which catalyzes electrophilic ring substitution (side reaction) and hydrolysis. |

| Initiator | Fresh AIBN or BPO | Radicals are essential. If AIBN is yellow/caked, discard it. |

| Solvent | CCl₄ or PhCF₃ (Trifluorotoluene) | Non-polar solvents favor the radical mechanism. Avoid polar solvents. |

| Light | High-intensity Visible/UV | A 300W tungsten lamp or UV LEDs can initiate the reaction if chemical initiators stall. |

Troubleshooting Logic Tree

Figure 2: Decision matrix for troubleshooting failed methyl-group functionalization.

FAQ: Rapid Fire Solutions

Q: Can I distill 2,4-Dimethoxy-6-methylpyrimidine? A: Yes, but with caution. It has a relatively high boiling point. Vacuum distillation is recommended, but ensure the pot temperature does not exceed 150°C to prevent thermal rearrangement (Chapman-like rearrangement) of the O-methyl to N-methyl isomers.

Q: The NMR shows a split peak for the methoxy groups. Is this an impurity? A: Not necessarily. The 2-OMe and 4-OMe environments are chemically distinct. You should see two singlets around 3.8–4.0 ppm. If you see three methoxy peaks, you likely have the mono-substituted intermediate (2-chloro-4-methoxy...) present.

Q: Why is my yield higher than 100%? A: You likely have trapped solvent or inorganic salts (NaCl/NaBr). This compound can form solvates. Dry thoroughly under high vacuum (0.1 mbar) for 24 hours.

References

-

Regioselectivity of Pyrimidine Substitution

- Study: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.

-

Source:1

-

Synthesis Protocols

- Method: "Facile Synthesis of 2-Amino-4,6-dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts.

-

Source:2

-

Hydrolysis Kinetics

-

Downstream Applications

- Context: "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." (Highlights the utility of 2,4-disubstituted pyrimidines in drug discovery).

-

Source:9

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. zenodo.org [zenodo.org]

- 6. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

Technical Support Center: Optimization of Reaction Conditions for 2,4-Dimethoxy-6-methylpyrimidine

Reference ID: DMMP-OPT-2024 Date Last Updated: October 26, 2023 Applicable CAS: 7781-23-9 (Product), 5424-21-5 (Precursor)

Introduction: The Process Landscape

Welcome to the technical support hub for 2,4-Dimethoxy-6-methylpyrimidine (DMMP) synthesis. This guide addresses the nucleophilic aromatic substitution (

While theoretically straightforward, this reaction is kinetically sensitive. The presence of two leaving groups (chlorines) at the 2- and 4-positions creates a competitive landscape where temperature control and stoichiometry dictate whether you achieve high-purity product or a mixture of mono-substituted intermediates and hydrolysis byproducts.

Module 1: Reaction Mechanism & Critical Control Points

The Pathway Logic

The synthesis is a stepwise

Key Insight: If your reaction stalls, you likely have the 4-methoxy-2-chloro intermediate trapped in solution.

Visualization: Reaction Pathway & Impurity Formation

The following diagram illustrates the stepwise substitution and potential failure points.

Figure 1: Stepwise nucleophilic substitution pathway showing the critical intermediate stage and moisture-induced hydrolysis risks.

Module 2: Troubleshooting Guide (FAQs)

Category A: Yield & Conversion Issues

Q1: I am seeing a persistent impurity at ~5-10% by HPLC that won't disappear even with longer reflux. What is it? Diagnosis: This is likely the 4-methoxy-2-chloro-6-methylpyrimidine intermediate (mono-substituted). Root Cause:

-